molecular formula C19H19N3O2 B14438662 2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione CAS No. 76995-64-7

2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione

Cat. No.: B14438662
CAS No.: 76995-64-7
M. Wt: 321.4 g/mol
InChI Key: VPCACQTZPDHEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione is a complex organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinylpyridines with benzylphenyl derivatives in the presence of a cyclizing agent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione stands out due to its unique structural features, which confer specific chemical and biological properties. Its benzylphenyl group provides additional sites for functionalization, making it a versatile compound for various applications .

Properties

CAS No.

76995-64-7

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

2-(4-benzylphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione

InChI

InChI=1S/C19H19N3O2/c23-18-20-12-4-5-13-21(20)19(24)22(18)17-10-8-16(9-11-17)14-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-14H2

InChI Key

VPCACQTZPDHEHY-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.